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Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B10823057 Get Quote

Technical Support Center: GSK3368715
Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for

researchers utilizing GSK3368715 hydrochloride in their experiments. The following sections

address frequently asked questions and potential issues related to the compound's on- and off-

target effects.

Frequently Asked Questions (FAQs)
Q1: What is GSK3368715 hydrochloride and what are its primary targets?

GSK3368715 hydrochloride, also known as EPZ019997, is a first-in-class, orally active, and

reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It functions as

an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor.[3] Its primary targets are the

enzymes responsible for asymmetric dimethylation of arginine residues on histone and non-

histone proteins, which play a crucial role in regulating gene expression, RNA splicing, and

DNA repair.[4] The primary intended targets are PRMT1, PRMT3, PRMT4 (CARM1), PRMT6,

and PRMT8.[5]

Q2: What is the reported potency of GSK3368715 against its target enzymes?
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The inhibitory activity of GSK3368715 has been determined against a panel of PRMT

enzymes. The half-maximal inhibitory concentrations (IC50) and apparent inhibition constants

(Ki app) are summarized below.

Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs

Target IC50 (nM) Ki app (nM)

PRMT1 3.1 1.5

PRMT3 162 48

PRMT4 38 1148

PRMT6 4.7 5.7

PRMT8 39 1.7

Data sourced from MedchemExpress and Cayman Chemical.[3][6]

Q3: How selective is GSK3368715 for Type I PRMTs?

GSK3368715 has demonstrated selectivity for Type I PRMTs over Type II and Type III PRMTs.

Table 2: Selectivity of GSK3368715 against other PRMTs

Target IC50 (nM)

PRMT5 >20,408

PRMT7 >40,000

PRMT9 >15,000

Data sourced from Cayman Chemical.[6]

Furthermore, GSK3368715 was found to be selective against a panel of 20 other

methyltransferases and a panel of ion channels, receptors, and transporters when tested at a

concentration of 10 µM.[6] However, specific data on the inhibition of individual members of

these panels are not publicly available.
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Q4: What are the known clinical side effects of GSK3368715?

A Phase 1 clinical trial in patients with advanced solid tumors was terminated early due to a

higher-than-expected incidence of thromboembolic events (TEEs).[7][8] Dose-limiting toxicities

were also observed.

Table 3: Clinically Observed Adverse Events of GSK3368715

Adverse Event
Category

Specific Events Dose Incidence

Dose-Limiting

Toxicities

Aortic thrombosis,
Atrial fibrillation,
Decreased platelet
count

200 mg 25% (3/12 patients)

Thromboembolic

Events

Grade 3 events,

Grade 5 pulmonary

embolism

All dose groups 29% (9/31 patients)

Most Frequent

Treatment-Emergent

Adverse Events

Nausea, Anemia,

Fatigue
All dose groups

29%, 29%, and 26%

respectively

Data from a Phase 1 study (NCT03666988).[7][8]

Troubleshooting Guide
This guide is designed to help researchers troubleshoot unexpected experimental outcomes

that may be related to the on-target or potential off-target effects of GSK3368715.

Issue 1: Unexpected Phenotype Observed - Is it an Off-Target Effect?

If you observe a cellular phenotype that is not readily explained by the inhibition of Type I

PRMTs, consider the following troubleshooting steps.
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Unexpected Phenotype Observed

Step 1: Confirm On-Target Engagement
Measure ADMA levels on known PRMT1 substrates (e.g., hnRNP-A1).

Step 2: Literature Review for Pathway Connection
Is the observed phenotype linked to pathways regulated by PRMTs (e.g., gene transcription, RNA splicing, DNA damage response)?

Step 3: Consider Potential Off-Target Mechanisms
Given the lack of a public, comprehensive kinase screen, off-target effects on other signaling pathways cannot be ruled out.

Step 4: Use a Structurally Different Type I PRMT Inhibitor
Does a different inhibitor (if available) with a distinct chemical scaffold recapitulate the phenotype?

Conclusion: Phenotype likely on-target if confirmed by other inhibitors and linked to PRMT function.

Yes

Conclusion: Phenotype may be an off-target effect of GSK3368715 or specific to its chemical structure.

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: Cell Viability Changes Are Inconsistent with Proliferation Data.

You might observe a decrease in cell viability (e.g., by MTT assay) that doesn't correlate with

changes in cell cycle or proliferation markers.
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Inconsistent Viability and Proliferation Data

Step 1: Assess Apoptosis and Necrosis
Use assays like Annexin V/PI staining to distinguish between cytotoxic and cytostatic effects.

Step 2: Consider On-Target Mediated Cell Death
In some contexts (e.g., MTAP-deficient cells), Type I PRMT inhibition can be cytotoxic.

Step 3: Evaluate Potential Off-Target Cytotoxicity
Although no specific cytotoxic off-targets are publicly known, this remains a possibility.

Step 4: Titrate GSK3368715 Concentration
Determine if the effect is dose-dependent and if a concentration window exists that inhibits PRMTs without inducing excessive cell death.

Conclusion: High concentrations may lead to off-target or exaggerated on-target cytotoxicity.

Click to download full resolution via product page

Caption: Investigating discrepancies in cell viability data.

Signaling Pathways and Experimental Protocols
On-Target Signaling Pathway: Inhibition of PRMT1-Mediated Methylation

GSK3368715 inhibits the catalytic activity of Type I PRMTs, leading to a global reduction in

asymmetric dimethylarginine (ADMA) levels on substrate proteins. This alters downstream

cellular processes.
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Caption: On-target mechanism of GSK3368715 action.

Experimental Protocol: Western Blot for ADMA Levels

This protocol provides a general method for assessing the on-target activity of GSK3368715 by

measuring global ADMA levels.

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range

of GSK3368715 hydrochloride or DMSO vehicle control for 24-72 hours.

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for asymmetric dimethylarginine

(ADMA) overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Normalize the ADMA signal to a loading control (e.g., β-actin or GAPDH).

Disclaimer: This information is intended for research use only. The off-target profile of

GSK3368715 hydrochloride has not been exhaustively characterized in the public domain.

Researchers should interpret their results with caution and consider the possibility of

uncharacterized off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [potential off-target effects of GSK3368715
hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823057#potential-off-target-effects-of-gsk3368715-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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